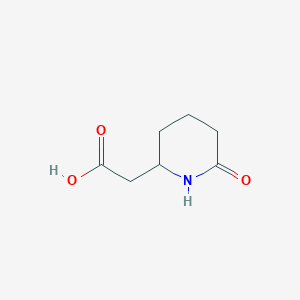

2-(6-Oxopiperidin-2-yl)acetic acid

カタログ番号 B2835133

CAS番号:

66654-69-1

分子量: 157.169

InChIキー: GQAFTUMTSHDPRD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Oxopiperidin-2-yl)acetic acid is a chemical compound with the CAS Number: 66654-69-1 . It has a molecular weight of 157.17 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(6-Oxopiperidin-2-yl)acetic acid is 1S/C7H11NO3/c9-6-3-1-2-5 (8-6)4-7 (10)11/h5H,1-4H2, (H,8,9) (H,10,11) . This indicates that the compound has a piperidine ring (a six-membered ring with one nitrogen atom) with an acetic acid group attached .Physical And Chemical Properties Analysis

2-(6-Oxopiperidin-2-yl)acetic acid is a white to off-white solid with a melting point of 135-140°C . It has a molecular weight of 157.17 .科学的研究の応用

Crystallography and Structural Analysis

- The compound has been utilized in studies focusing on crystallography and structural analysis. For example, the crystal structure of various compounds related to pyridine herbicides, which are similar in structure to 2-(6-Oxopiperidin-2-yl)acetic acid, has been extensively studied. These studies often involve analyzing hydrogen bonds and weak interactions to understand the compound's molecular structure and properties (Park et al., 2016).

Synthesis and Chemical Reactions

- The compound plays a role in the synthesis of various chemical structures. Research includes the development of cyclisation techniques for the stereoselective synthesis of certain piperidine alkaloids, demonstrating the compound's utility in complex organic synthesis processes (Bell et al., 2018).

Pharmacological Research

- While specific to pharmacology, research on compounds structurally related to 2-(6-Oxopiperidin-2-yl)acetic acid includes studies on their potential as antagonists in various medical conditions, offering insights into the compound's broader chemical and biological relevance (Hutchinson et al., 2003).

Molecular Conformation Studies

- The compound has been used in studies to understand molecular conformations, particularly in solution and crystal forms. This includes examining NMR spectral and X-ray data to understand the behavior of similar molecules under different conditions (Chui et al., 2004).

Inhibitory and Biochemical Studies

- Research includes the investigation of related compounds as inhibitors of certain biochemical processes, like aldose reductase inhibition, which is critical in understanding the compound's potential pharmacological applications (Kučerová-Chlupáčová et al., 2020).

Material Science and Electrochemistry

- Studies also extend to material science, where derivatives of the compound are analyzed for their electrochromic properties, offering insights into the compound's potential in material science applications (Zhang et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-(6-oxopiperidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFTUMTSHDPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride

2243520-73-0

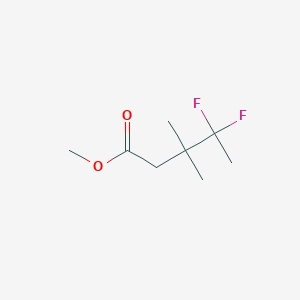

Methyl 4,4-difluoro-3,3-dimethylpentanoate

2015624-53-8

![3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride](/img/structure/B2835050.png)

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)